![molecular formula C12H15NO2 B556269 (2S)-1-benzylpyrrolidine-2-carboxylic acid CAS No. 31795-93-4](/img/structure/B556269.png)
(2S)-1-benzylpyrrolidine-2-carboxylic acid
Overview
Description
Compounds like “(2S)-1-benzylpyrrolidine-2-carboxylic acid” belong to a class of organic compounds known as phenylpropanoic acids . These compounds contain a benzene ring conjugated to a propanoic acid .
Synthesis Analysis
The synthesis of similar compounds often involves the use of biocatalytic reduction . For example, the synthesis of (2S)-naringenin, a flavanone, involves the integration of the synthesis pathway genes into the yeast genome .
Molecular Structure Analysis
The molecular structure of these compounds is influenced by several factors. For instance, the strength of the A–H or B–H+ bond influences the likelihood of the bond breaking to form H+ ions . The stability of the conjugate base also plays a role .
Chemical Reactions Analysis
The chemical reactions of these compounds can vary. For example, hydrogen sulfide turns into sulfur by releasing electrons when it reacts with strong oxidizing agents .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by several factors. For instance, the distribution of amino acid residues from their physical chemical properties can influence the water affinity of the compounds .
Scientific Research Applications
Inhibition of Prolidase Enzyme
n-benzyl-l-proline: is a potent inhibitor of prolidase , an enzyme that cleaves dipeptides with C-terminal prolyl and hydroxyprolyl residues. This inhibition is significant in studying various physiological processes and diseases where prolidase activity is a factor .
Synthesis of Proline Derivatives
It is utilized in the synthesis of proline derivatives such as N-(L-Prolyl)-β-alanine , which is a derivative of the naturally occurring beta amino acid β-Alanine .
Structural Applications in Peptide Synthesis
Due to its unique conformational properties, n-benzyl-l-proline and its analogues are used in peptide synthesis to study protein folding and structure, providing valuable insights into protein engineering and design .
Metabolic Studies
Proline analogues like n-benzyl-l-proline are valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells .
Microbial Production and Metabolism
Research on n-benzyl-l-proline also extends to understanding its microbial production and metabolism, which has implications for industrial biotechnology applications .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2S)-1-benzylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNROFTAJEGCDCT-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352538 | |
Record name | n-benzyl-l-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-benzylpyrrolidine-2-carboxylic acid | |
CAS RN |
31795-93-4 | |
Record name | n-benzyl-l-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-1-Benzylpyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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